The compound is cataloged under the CAS number 1989672-17-4 and can be found in databases such as PubChem, where it is associated with various biological activities and synthetic pathways. Its classification as a dihydrochloride indicates that it exists as a salt formed with hydrochloric acid, enhancing its solubility and stability for various applications.
The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., water or organic solvents), and reaction time, which can vary depending on the reagents used.
The molecular structure of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride features:
The InChI representation of this compound is:
This structural information indicates its connectivity and functional groups present within the molecule.
2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride can participate in various chemical reactions due to its functional groups:
Conditions such as pH, temperature, and solvent choice are crucial for optimizing these reactions.
The mechanism of action for 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride primarily relates to its interactions within biological systems:
Research indicates that derivatives of imidazole exhibit significant activity against various fungal species, particularly Candida species .
The physical and chemical properties of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | Approximately 195.12 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specifically reported |
These properties indicate its suitability for various applications in laboratory settings .
The applications of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride span multiple fields:
The synthesis of 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol dihydrochloride employs two principal routes: condensation reactions and nitro group reductions. The condensation approach involves reacting 1-methyl-1H-imidazole-5-carbaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces both the double bond and nitro group, yielding the amino alcohol backbone. This method achieves moderate yields (55-65%) but requires precise control of hydrogenation parameters to prevent over-reduction of the imidazole ring [1] [9].
Alternatively, reduction pathways utilize pre-formed nitroimidazole intermediates. 5-(2-Nitropropyl)-1-methylimidazole undergoes selective nitro reduction using zinc/acetic acid or catalytic transfer hydrogenation (ammonium formate/Pd-C). These methods circumvent the instability issues associated with imidazole aldehydes but introduce regioselectivity challenges during the initial alkylation step. Microwave-assisted reduction (150°C, 20 min) enhances reaction efficiency, improving yields to 75-80% compared to conventional thermal methods (50-60%, 12 hours) [6].
Table 1: Comparative Synthetic Routes
Method | Key Intermediate | Reduction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Aldehyde Condensation | 5-(Nitrovinyl)imidazole | H₂ (50 psi)/Pd-C, EtOH | 55-65 | Fewer synthetic steps |
Nitroalkyl Reduction | 5-(2-Nitropropyl)imidazole | Zn/AcOH, 25°C | 60-70 | Avoids aldehyde instability |
Microwave Reduction | 5-(2-Nitropropyl)imidazole | NH₄HCO₂/Pd-C, 150°C | 75-80 | Rapid reaction kinetics |
Dihydrochloride salt formation is critical for stabilizing the moisture-sensitive amino alcohol. The free base is dissolved in anhydrous ethanol or isopropanol, followed by slow addition of hydrochloric acid (2.2 equivalents) at 0-5°C. Maintaining pH < 2.0 during titration prevents mono-hydrochloride contamination. The resulting salt precipitates as a crystalline solid, requiring immediate filtration under nitrogen to prevent atmospheric hydration [1] [8].
Purification leverages differential solubility: crude dihydrochloride is recrystallized from methanol/ethanol (1:3 v/v) with <5% water content. This solvent mixture removes residual imidazole precursors while minimizing product loss. For high-purity pharmaceutical intermediates (>99.5%), ion-exchange chromatography using Dowex 50WX2 resin (HCl form) effectively separates the dihydrochloride from cationic impurities. Lyophilization of aqueous fractions yields a non-hygroscopic powder suitable for long-term storage, with NMR-confirmed stability at -20°C for >24 months [1] .
Table 2: Purification Techniques and Outcomes
Technique | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Solvent Recrystallization | MeOH/EtOH (1:3), -20°C | 98.2 | 75 | 1-Methylimidazole, nitroalkane |
Ion-Exchange Chromatography | Dowex 50WX2, 0.5M HCl eluent | 99.7 | 60 | Metal ions, neutral byproducts |
Lyophilization | Aqueous solution, -50°C, 24h | 99.5 | 95 | Solvent residues |
Catalytic systems profoundly impact key steps:
Continuous-flow hydrogenation (microreactor, 50°C, 20 bar H₂) achieves 92% conversion in <10 minutes residence time, outperforming batch reactors requiring hours. Solvent-free microwave-assisted cyclization (neat reactants, 150°C) reduces waste generation by 80% while maintaining 85% yield [9].
Scale-up faces three critical bottlenecks:
Table 3: Scale-Up Challenges and Mitigation Strategies
Challenge | Lab-Scale Practice | Industrial Solution | Outcome |
---|---|---|---|
Nitroalkene Purification | Silica gel chromatography | Antisolvent crystallization | 70% reduction in processing time |
Hydrochlorination Exotherm | Ice-bath cooling | Jacketed reactor (-10°C coolant) | Consistent 98% purity at 50kg |
Solvent Consumption | >100 L/kg | Nanofiltration recycling | 60% reduction in solvent waste |
Reduction Time | 12-hour batch reaction | Continuous flow reactor | 92% conversion in 10 minutes |
These optimizations collectively enable pilot-scale production (100 kg/batch) with overall yields improving from 35% (initial route) to 62% (optimized process), meeting pharmaceutical intermediate specifications [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1